The synthesis of 6-(3,5-Difluorophenoxy)hexan-1-ol typically involves several steps that may include the following methods:
The molecular structure of 6-(3,5-Difluorophenoxy)hexan-1-ol can be analyzed using various techniques:
OCCCCCCOC1=CC=C(F)C(F)=C1, which indicates the arrangement of atoms and bonds.6-(3,5-Difluorophenoxy)hexan-1-ol can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in pharmaceuticals or material sciences .
The physical and chemical properties of 6-(3,5-Difluorophenoxy)hexan-1-ol include:
These properties are crucial for determining its handling and storage requirements in laboratory settings .
6-(3,5-Difluorophenoxy)hexan-1-ol has several notable applications:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9